molecular formula C20H19N3O5S2 B3016307 2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide CAS No. 898411-45-5

2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B3016307
CAS No.: 898411-45-5
M. Wt: 445.51
InChI Key: IEZHDRJFLQHUNT-UHFFFAOYSA-N
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Description

2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a methoxyphenylsulfonamido group, and a benzamido group

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests potential interactions with proteins or enzymes that recognize or are modulated by aromatic and sulfonamide groups

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and electrostatic interactions . The presence of the methoxy group could enhance binding affinity or selectivity by forming hydrogen bonds with target proteins .

Biochemical Pathways

Without specific target information, it’s challenging to predict the exact biochemical pathways this compound might affect. Sulfonamides are known to inhibit certain enzymes, potentially disrupting metabolic pathways . The compound’s effects on biochemical pathways would depend on its specific targets and their roles in cellular processes.

Pharmacokinetics

The presence of the sulfonamide group could potentially influence its absorption and distribution, as sulfonamides are generally well-absorbed in the gastrointestinal tract . The compound’s metabolism and excretion would likely depend on its specific chemical structure and the metabolic pathways present in the organism.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the lack of specific target information, it’s difficult to predict the exact effects of this compound. If the compound acts as an inhibitor of its target proteins, it could potentially disrupt normal cellular processes, leading to changes in cell function or viability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its ability to interact with its targets . Additionally, the presence of other molecules could influence the compound’s absorption, distribution, metabolism, and excretion, potentially affecting its bioavailability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds One common approach is to first synthesize the 4-methoxyphenylsulfonamide derivative, which is then coupled with a benzamido group through an amidation reaction

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenylsulfonamido derivatives: These compounds share the sulfonamido group and may exhibit similar chemical reactivity.

    Benzamido derivatives: Compounds with benzamido groups can be compared in terms of their biological activity and chemical properties.

    Thiophene carboxamides: These compounds have the thiophene ring and carboxamide group, making them structurally related.

Uniqueness

2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[[4-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-21-19(25)17-11-12-29-20(17)22-18(24)13-3-5-14(6-4-13)23-30(26,27)16-9-7-15(28-2)8-10-16/h3-12,23H,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZHDRJFLQHUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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